molecular formula C10H14N2O2 B8745610 5-methyl-2-nitro-N-(propan-2-yl)aniline

5-methyl-2-nitro-N-(propan-2-yl)aniline

Cat. No.: B8745610
M. Wt: 194.23 g/mol
InChI Key: BDEBTWADHBUCSF-UHFFFAOYSA-N
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Description

5-Methyl-2-nitro-N-(propan-2-yl)aniline is a nitro-substituted aniline derivative with a methyl group at position 5 and an isopropyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₃N₂O₂ (calculated molecular weight: 193.22 g/mol).

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-methyl-2-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-9-6-8(3)4-5-10(9)12(13)14/h4-7,11H,1-3H3

InChI Key

BDEBTWADHBUCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-nitro-N-(propan-2-yl)aniline typically involves nitration and reduction reactions. One common method is the nitration of 5-methyl-2-nitroaniline, followed by the introduction of the isopropyl group through alkylation. The nitration process involves treating the aniline derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid. The alkylation step can be achieved using isopropyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Synthesis Building Block

5-Methyl-2-nitro-N-(propan-2-yl)aniline serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
ReductionNitro group reduction to amine5-Methyl-2-amino-N-(propan-2-yl)aniline
Cross-CouplingFormation of carbon-carbon bondsVarious aryl or alkyl derivatives
FunctionalizationIntroduction of additional functional groupsModified anilines

2. Medicinal Chemistry: Therapeutic Potential

Research indicates that compounds structurally related to this compound exhibit promising biological activities. Its potential therapeutic properties include:

  • Anticancer Activity: Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study reported IC50 values for several derivatives against different cancer types.

Table 2: Cytotoxicity Data for Related Compounds

Compound NameCell LineIC50 (µM)
This compound derivative AMCF-7 (breast cancer)8.3
This compound derivative BHCT116 (colon cancer)5.0
This compound derivative CHeLa (cervical cancer)6.7

These findings suggest that modifications to the structure can enhance anticancer activity, making it a candidate for further drug development.

3. Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties allow it to serve as:

  • Catalysts: It can facilitate various chemical reactions, enhancing reaction rates and yields.
  • Dyes and Pigments: Due to its aromatic structure, it may be employed in synthesizing dyes with specific color properties.

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of several derivatives of this compound using MTT assays across different cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer cells.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized a series of derivatives from this compound by modifying the nitro group and substituents on the aromatic ring. These derivatives were screened for biological activity, revealing enhanced potency against specific targets compared to the parent compound.

Mechanism of Action

The mechanism of action of 5-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related nitroanilines with variations in substituent positions, N-substituents, and electronic properties (Table 1).

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent Positions N-Substituent Molecular Formula Key Features
5-Methyl-2-nitro-N-(propan-2-yl)aniline 2-NO₂, 5-CH₃ Isopropyl C₁₀H₁₃N₂O₂ Methyl (electron-donating) at C5; moderate steric hindrance from isopropyl.
2-Fluoro-5-nitro-N-(propan-2-yl)aniline 2-NO₂, 5-F Isopropyl C₉H₁₁FN₂O₂ Fluorine (electron-withdrawing) at C5 enhances nitro electrophilicity.
N-Allyl-2-nitro-5-(piperazin-1-yl)aniline 2-NO₂, 5-piperazinyl Allyl C₁₂H₁₇N₅O₂ Piperazinyl group introduces basicity; allyl increases unsaturation.
N-(4-Isopropylbenzyl)-5-[4-(methylphenyl)sulfonyl]piperazinyl-2-nitroaniline 2-NO₂, 5-sulfonylpiperazinyl 4-Isopropylbenzyl C₂₆H₃₀N₄O₄S Sulfonyl group enhances polarity; bulky benzyl substituent adds steric bulk.

Physicochemical Properties

Substituents significantly influence solubility, melting points, and reactivity (Table 2).

Table 2: Comparative Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Reactivity Notes
This compound 193.22 Moderate (lipophilic) Methyl donates electrons, slightly countering nitro’s deactivation of the ring.
2-Fluoro-5-nitro-N-(propan-2-yl)aniline 198.19 Low Fluorine increases nitro’s electrophilicity, favoring nucleophilic attacks.
N-Allyl-2-nitro-5-(piperazin-1-yl)aniline 271.30 High (aqueous) Piperazinyl enhances water solubility; allyl may participate in cyclization.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The methyl group at C5 in the target compound donates electrons via inductive effects, slightly reducing the electron-withdrawing impact of the nitro group. This contrasts with 2-fluoro-5-nitro-N-(propan-2-yl)aniline , where fluorine’s strong electron-withdrawing nature amplifies nitro’s electrophilic character .
    • Piperazinyl and sulfonyl groups (e.g., ) introduce polar moieties, enhancing solubility but complicating synthetic routes due to steric and electronic effects.
  • Allyl () and benzyl () groups introduce π-systems for conjugation or further functionalization.

Q & A

Q. What are the recommended methods for synthesizing 5-methyl-2-nitro-N-(propan-2-yl)aniline in a laboratory setting?

Methodological Answer: Synthesis typically involves sequential nitration and alkylation.

  • Step 1: Nitration of a methyl-substituted aniline precursor (e.g., 5-methylaniline) under controlled conditions to introduce the nitro group at the 2-position. Nitrating agents like HNO₃/H₂SO₄ are used, with temperature maintained below 50°C to avoid over-nitration .
  • Step 2: N-alkylation with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at reflux. Steric hindrance from the methyl and nitro groups may necessitate extended reaction times . Key Considerations:
  • Monitor regioselectivity via TLC and HPLC to confirm product purity.
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.
Reaction StepReagents/ConditionsKey ChallengesReference
NitrationHNO₃/H₂SO₄, <50°CRegioselectivity
AlkylationIsopropyl halide, K₂CO₃, DMFSteric hindrance

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H NMR: Expect aromatic protons as doublets or triplets (δ 6.5–8.0 ppm). The isopropyl group shows a septet (δ 1.2–1.4 ppm, CH) and doublets (δ 1.2–1.3 ppm, CH₃) .
  • ¹³C NMR: Nitro group deshields adjacent carbons (~150 ppm for C-NO₂). Isopropyl carbons appear at ~22–25 ppm (CH₃) and ~28–30 ppm (CH) .
  • IR: Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). N-H stretch (~3350 cm⁻¹) confirms secondary amine .
  • Mass Spectrometry: Molecular ion peak at m/z 194 (C₁₀H₁₃N₂O₂⁺) with fragmentation patterns reflecting loss of NO₂ (46 amu) and isopropyl groups .

Q. What safety precautions are necessary when handling this compound, and how should it be stored?

Methodological Answer:

  • Hazards: Potential skin/eye irritant and respiratory sensitizer (based on structurally similar nitroanilines) .
  • Handling: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation.
  • Storage: Store in airtight containers at 0–6°C to prevent degradation. Do not expose to light or moisture .
  • Spill Management: Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and spectroscopic results when determining the structure of this compound?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution refinement to resolve ambiguities in bond lengths/angles. Compare with spectroscopic data (e.g., NMR coupling constants) to validate conformation .
  • Hydrogen Bonding Analysis: Investigate N-H···O interactions in crystal packing (e.g., chain formation) that may influence NMR chemical shifts .
  • Case Study: For a related compound, unit cell parameters (a = 8.69 Å, b = 5.47 Å, c = 22.10 Å, β = 101.01°) confirmed a monoclinic system (space group P2₁), aligning with NMR-derived torsion angles .
TechniqueParameterObserved ValueReference
XRDSpace groupP2₁
NMRJ (H-H)6.8–7.2 Hz

Q. What strategies can be employed to optimize the regioselectivity of nitration in the synthesis of this compound?

Methodological Answer:

  • Directing Effects: The methyl group at position 5 directs nitration to position 2 via meta-directing effects. Steric hindrance from the isopropyl group minimizes competing para-substitution .
  • Solvent Optimization: Use acetic acid as a solvent to enhance nitronium ion (NO₂⁺) formation, improving yield to >80% .
  • Computational Modeling: Perform DFT calculations to predict transition states and verify regioselectivity using Gaussian or ORCA software.

Q. How does steric hindrance from the isopropyl group influence the reactivity and derivatization of this compound?

Methodological Answer:

  • Reactivity Limitations: The bulky isopropyl group reduces accessibility for electrophilic substitution (e.g., sulfonation, halogenation).
  • Derivatization Workarounds:
  • Use microwave-assisted synthesis to overcome kinetic barriers in SN₂ reactions .
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the aromatic ring without disturbing the isopropyl group .
    • Crystallographic Evidence: In a structurally similar compound, the isopropyl group caused a 15° deviation in bond angles vs. non-hindered analogs, impacting molecular packing .

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